Tecarfarin sodium

Übersicht

Beschreibung

Tecarfarin sodium is a vitamin K antagonist under development for use as an anticoagulant. It is designed to provide more uniform and stable anticoagulation compared to traditional anticoagulants like warfarin . This compound is particularly notable for its potential to reduce drug-drug interactions and its suitability for patients with chronic kidney disease .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tecarfarin-Natrium umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die wichtigsten Schritte umfassen:

Bildung des Chromen-3-ylmethyl-benzoat-Kerns: Dies beinhaltet die Reaktion von 4-Hydroxycumarin mit Benzyl-bromid unter basischen Bedingungen.

Einführung der Hexafluor-2-methyl-2-propyl-Gruppe: Dieser Schritt beinhaltet die Reaktion des Zwischenprodukts mit Hexafluoraceton in Gegenwart einer Base.

Industrielle Produktionsmethoden: Die industrielle Produktion von Tecarfarin-Natrium folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie Flüssigchromatographie-Tandem-Massenspektrometrie (LC/MS/MS) werden für die Analyse und Qualitätskontrolle eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tecarfarin-Natrium unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Tecarfarin-Natrium kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Molekül verändern.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Molekül auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Die Bedingungen variieren je nach dem einzuführenden Substituenten, aber häufige Reagenzien umfassen Halogenide und Nucleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Formen von Tecarfarin-Natrium sowie substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

Introduction to Tecarfarin Sodium

This compound, a novel anticoagulant, is a structural analog of warfarin, designed to provide more stable and predictable anticoagulation. Unlike warfarin, tecarfarin exhibits a unique pharmacokinetic profile that allows for better management of patients requiring chronic anticoagulation, particularly those with conditions that complicate traditional anticoagulant therapy. This article explores the scientific research applications of this compound, including its efficacy, safety, and potential clinical benefits.

Overview

This compound functions by inhibiting vitamin K epoxide reductase, an enzyme critical for the synthesis of vitamin K-dependent clotting factors. Its pharmacokinetic properties include:

- Stable Absorption : Tecarfarin demonstrates consistent absorption and metabolism, which is less affected by dietary vitamin K intake compared to warfarin.

- Dose Adjustment : Studies indicate that dose titration is necessary to maintain therapeutic international normalized ratio (INR) levels, particularly at higher doses (20 mg and above) .

Clinical Trial Insights

A Phase 2/3 clinical trial involving 607 patients demonstrated that tecarfarin achieved a time in therapeutic range (TTR) of over 72%, suggesting superior control compared to traditional warfarin therapy . The trial also highlighted:

- Safety Profile : Tecarfarin was well-tolerated among participants, with fewer instances of major bleeding events compared to warfarin .

- Efficacy in Special Populations : Patients with chronic kidney disease showed no significant alteration in tecarfarin exposure, contrasting with increased exposure observed with warfarin .

Atrial Fibrillation Management

Tecarfarin has shown promise in managing atrial fibrillation (AF), a condition that significantly increases the risk of thromboembolic events. Research indicates:

- Reduced Thromboembolic Events : In studies comparing tecarfarin to warfarin in AF patients, tecarfarin resulted in fewer thrombotic events while maintaining effective anticoagulation .

- Patient Compliance : The more predictable pharmacokinetic profile may enhance patient adherence to therapy due to reduced dietary restrictions and monitoring burdens .

Use in Patients with Mechanical Heart Valves

Patients with mechanical heart valves often face challenges with anticoagulation therapy due to fluctuating INR levels. Tecarfarin's stable action offers several advantages:

- Consistent Anticoagulation : Clinical findings suggest that tecarfarin may provide better TTR in patients with mechanical heart valves compared to warfarin .

- FDA Designations : Tecarfarin has received FDA orphan drug designation for specific patient populations, including those requiring anticoagulation post-heart valve replacement .

Chronic Kidney Disease

Patients with chronic kidney disease frequently experience complications from traditional anticoagulants like warfarin. Tecarfarin's pharmacokinetics are less impacted by renal function:

- Predictable Dosing : Studies indicate that tecarfarin dosing remains stable even in patients with severe kidney impairment, addressing a significant gap in anticoagulation therapy for this population .

Efficacy Comparison Table

| Parameter | Tecarfarin | Warfarin |

|---|---|---|

| Time in Therapeutic Range (%) | >72% | <50% |

| Major Bleeding Events | Fewer incidents | Higher incidence |

| Thrombotic Events | Significantly lower | Higher incidence |

Safety Profile

In terms of safety, tecarfarin has demonstrated:

- Adverse Events : The incidence of serious adverse events was low; only one participant withdrew due to hematochezia during trials involving higher doses .

- Overall Tolerability : The compound was well-tolerated across diverse patient populations without significant adverse reactions reported .

Case Study 1: Atrial Fibrillation Patient Management

In a multicenter trial involving patients with atrial fibrillation, tecarfarin was administered as an alternative to warfarin. Results indicated:

- Improved patient outcomes concerning thromboembolic events.

- Enhanced patient satisfaction due to reduced INR monitoring frequency.

Case Study 2: Chronic Kidney Disease Management

A cohort study focusing on patients with chronic kidney disease revealed:

- Tecarfarin maintained stable INR levels without requiring frequent adjustments.

- Patients reported fewer complications related to bleeding compared to those on warfarin.

Wirkmechanismus

Tecarfarin sodium exerts its effects by inhibiting the enzyme vitamin K epoxide reductase (VKOR), which is essential for the activation of clotting factors II, VII, IX, and X. By inhibiting VKOR, this compound prevents the formation of active clotting factors, thereby reducing the risk of thrombosis . Unlike warfarin, this compound is metabolized by tissue esterases rather than the cytochrome P450 system, reducing the potential for drug-drug interactions .

Vergleich Mit ähnlichen Verbindungen

Warfarin: Another vitamin K antagonist used as an anticoagulant.

Acenocoumarol: Similar mechanism of action but different pharmacokinetic properties.

Phenprocoumon: Another vitamin K antagonist with a longer half-life compared to warfarin.

Uniqueness of Tecarfarin Sodium: this compound’s unique metabolism by tissue esterases rather than the cytochrome P450 system makes it less susceptible to drug-drug interactions. This property, along with its potential for more stable anticoagulation, sets it apart from other vitamin K antagonists .

Biologische Aktivität

Tecarfarin sodium is a novel oral anticoagulant that represents a significant advancement in anticoagulation therapy, particularly for patients with specific medical conditions such as chronic kidney disease (CKD) and those with implanted cardiac devices. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, clinical trial findings, and potential therapeutic applications.

Overview of this compound

This compound is classified as a vitamin K antagonist (VKA) that operates through a mechanism distinct from traditional VKAs like warfarin. It is metabolized primarily by carboxyl esterase rather than the cytochrome P450 system, which allows for more predictable anticoagulation effects and reduces the risk of drug-drug interactions commonly associated with warfarin therapy .

The pharmacokinetic profile of tecarfarin indicates that it has a longer half-life and more stable plasma concentrations compared to warfarin. A study comparing the pharmacokinetics of tecarfarin and warfarin in patients with CKD found that tecarfarin's elimination half-life decreased by 8%, while the half-lives of warfarin increased significantly in CKD patients . This stability is crucial for maintaining therapeutic levels in populations that are often difficult to manage with traditional anticoagulants.

Key Pharmacokinetic Parameters:

| Parameter | Tecarfarin | Warfarin |

|---|---|---|

| Metabolism | Carboxyl esterase | CYP2C9 |

| Elimination Half-Life | Decreased by 8% | Increased by 20% (S-warfarin) |

| Plasma Concentration Variability | Low | High |

Clinical Trials and Efficacy

Tecarfarin has been evaluated across multiple clinical trials involving over 1,000 participants. The results from these studies highlight its potential advantages over traditional VKAs:

- Phase 2/3 Trial Findings : In a randomized controlled trial comparing tecarfarin to warfarin in patients requiring chronic anticoagulation, the time in therapeutic range (TTR) was found to be similar between the two drugs (72.3% for tecarfarin vs. 71.5% for warfarin) with no significant differences in thromboembolic or bleeding events . This suggests that tecarfarin can provide comparable efficacy while potentially offering better safety profiles for certain populations.

- Specific Populations : Tecarfarin has shown promise particularly in patients with CKD and those with left ventricular assist devices (LVADs). It received orphan drug designation for these groups due to its favorable safety profile and reduced risk of complications associated with traditional anticoagulants .

Case Studies

- Chronic Kidney Disease Patients : A study indicated that tecarfarin dosing resulted in more predictable anticoagulation outcomes compared to warfarin in CKD patients. The study concluded that tecarfarin might be a safer alternative for this population, who often experience complications from traditional VKAs due to altered metabolism .

- Patients with Atrial Fibrillation : In another clinical trial involving patients with atrial fibrillation, those switched from warfarin to tecarfarin achieved a mean TTR of 71.4% within three weeks, demonstrating the drug's rapid effectiveness in maintaining therapeutic anticoagulation levels .

Safety Profile

Tecarfarin has been generally well-tolerated across various studies, with no serious adverse events reported during clinical trials. This safety profile is particularly relevant for populations at higher risk of complications from anticoagulation therapy, such as those with renal impairment or heart devices .

Eigenschaften

CAS-Nummer |

1004551-83-0 |

|---|---|

Molekularformel |

C21H13F6NaO5 |

Molekulargewicht |

482.3 g/mol |

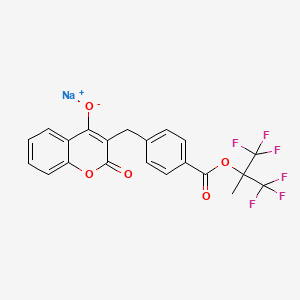

IUPAC-Name |

sodium;3-[[4-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)oxycarbonylphenyl]methyl]-2-oxochromen-4-olate |

InChI |

InChI=1S/C21H14F6O5.Na/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30;/h2-9,28H,10H2,1H3;/q;+1/p-1 |

InChI-Schlüssel |

DTAROZQXDYVCQR-UHFFFAOYSA-M |

SMILES |

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |

Kanonische SMILES |

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

60 TIS 99, ATI-5923, ATI-5923 Sodium salt, Tecarfarin sodium |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.